
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a conjugated system with a cyano group and a fluorophenyl group, which contribute to its reactivity and functionality in different chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . This reaction forms the conjugated diene system, which is then further functionalized to introduce the cyano and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the conjugated diene system.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism by which (2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can influence the compound’s binding affinity and reactivity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal: Shares a similar conjugated diene system but lacks the cyano group.
(2E,4E)-[dimethylamino) phenyl]-1-(4methylphenyl)penta-2,4-dien-1-one: Contains a dimethylamino group instead of a cyano group and has different electronic properties.
Uniqueness
The presence of both the cyano and fluorophenyl groups in (2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide makes it unique in terms of its reactivity and potential applications. These functional groups contribute to its stability and ability to participate in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C18H13FN2O |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C18H13FN2O/c19-16-9-11-17(12-10-16)21-18(22)15(13-20)8-4-7-14-5-2-1-3-6-14/h1-12H,(H,21,22)/b7-4+,15-8+ |
InChI-Schlüssel |
QWQHVGLOOLXLOJ-DUEVJXGLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
![N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide](/img/structure/B11710151.png)
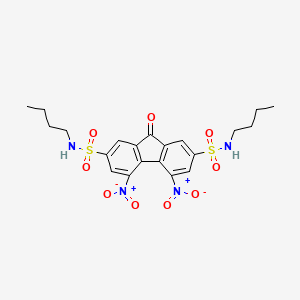
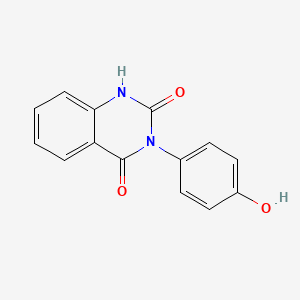
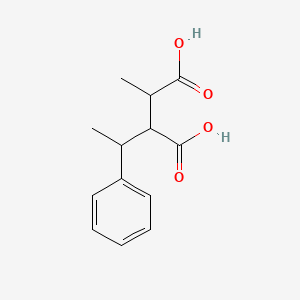
![Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate](/img/structure/B11710162.png)
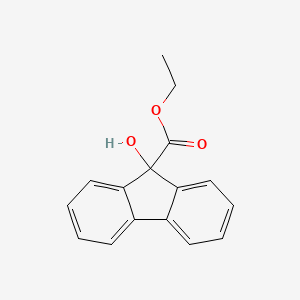
![2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11710165.png)
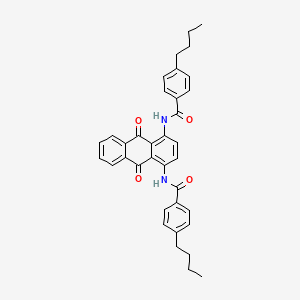
![2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11710175.png)
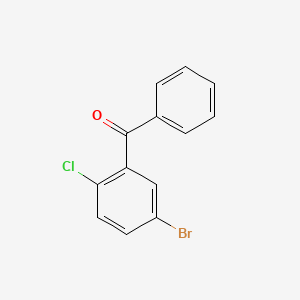
![2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol](/img/structure/B11710195.png)
